molecular formula C20H28N4O5 B605106 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate CAS No. 943650-25-7

2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate

货号: B605106
CAS 编号: 943650-25-7
分子量: 404.48
InChI 键: GWFBXGWIRCSOAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate ( 943650-25-7) is a chemical compound of significant interest in oncological research. A quantitative structure-activity relationship (QSAR) study has identified this benzimidazole-4-carboxamide derivative as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), positioning it as a promising candidate for the investigation of novel cancer treatment strategies . The compound is provided as a succinate salt, a formulation choice that enhances its physicochemical properties and stability for research applications . This compound belongs to the broader family of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, a scaffold recognized for its diverse biological activity . Researchers can leverage this structural framework to explore mechanisms related to inflammation and beyond, as related derivatives have demonstrated potential as anti-inflammatory agents by inhibiting key mediators like NO and TNF-α in cellular models . The molecular formula of the succinate salt is C₂₀H₂₈N₄O₅, with a molecular weight of 404.46 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

butanedioic acid;2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O.C4H6O4/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16;5-3(6)1-2-4(7)8/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFBXGWIRCSOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670431
Record name Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943650-25-7
Record name Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate, also known by its CAS number 272769-49-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The compound's molecular formula is C16H22N4OC_{16}H_{22}N_{4}O with a molar mass of 286.37 g/mol. Its predicted density is approximately 1.192 g/cm³, and it has a boiling point of around 573.2 °C . The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC16H22N4OC_{16}H_{22}N_{4}O
Molar Mass286.37 g/mol
Density1.192 g/cm³
Boiling Point573.2 °C
pKa17.82

Research indicates that this compound exhibits significant biological activity through various mechanisms, primarily as a modulator of certain receptors and enzymes. Notably, it has been investigated for its role as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms . This inhibition may lead to enhanced efficacy in cancer therapies, particularly in tumors with defective DNA repair pathways.

Antitumor Activity

A series of studies have demonstrated the antitumor potential of this compound. In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells : IC50 values indicated significant cytotoxicity.
  • Lung Cancer Cells : Induced apoptosis through caspase activation.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in preclinical models. It was found to reduce neuronal cell death in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress markers.

Case Studies

  • Study on Antitumor Efficacy :
    • Objective : To evaluate the antitumor effects on breast cancer cell lines.
    • Method : Cell viability assays and flow cytometry for apoptosis detection.
    • Findings : The compound showed an IC50 of 15 µM, significantly reducing cell viability compared to control groups.
  • Neuroprotection in Animal Models :
    • Objective : To assess the neuroprotective properties in a mouse model of Alzheimer's disease.
    • Method : Behavioral tests and histological analysis post-treatment.
    • Findings : Treatment with the compound improved cognitive function and reduced amyloid plaque formation.

科学研究应用

PARP Inhibition

The compound has been identified as a potent inhibitor of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms. Research indicates that derivatives of this compound exhibit significant potency against the PARP-1 enzyme, with a reported inhibition constant (K(i)) of 8 nM and an effective concentration (EC(50)) of 3 nM in cellular assays . This suggests its potential use in cancer therapies, particularly in combination with other chemotherapeutic agents like temozolomide and cisplatin, enhancing their efficacy in treating melanoma and breast cancer models .

Antimicrobial Activity

Studies have shown that related benzimidazole derivatives possess antimicrobial properties. For instance, compounds similar to 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate have been evaluated for their effectiveness against various bacterial strains and fungi. The synthesized derivatives demonstrated significant activity against Mycobacterium tuberculosis and other pathogens, indicating their potential as new antimicrobial agents .

Anticancer Properties

The compound's structure allows it to act on multiple cancer cell lines. In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT116) and others. The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells . For example, some derivatives showed IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating a promising therapeutic index .

Data Tables

Property Value
K(i) for PARP-18 nM
EC(50) in cellular assays3 nM
Antimicrobial activity (MIC)Varies by strain (e.g., 1.27 µM for specific strains)
Anticancer IC50 (HCT116)< 5.85 µM

Case Study 1: Combination Therapy

In preclinical models, the combination of this compound with temozolomide was shown to enhance therapeutic efficacy against melanoma. The study highlighted improved survival rates in treated mice compared to those receiving monotherapy .

Case Study 2: Antimicrobial Evaluation

A series of benzimidazole derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure significantly improved antimicrobial potency, suggesting that similar modifications could enhance the efficacy of this compound against resistant strains .

相似化合物的比较

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological profiles depending on their substituents and salt forms. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues and Their Properties

Compound Name Key Substituents Target/Application Pharmacokinetic Notes
2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate Propylpiperidinyl (position 2), carboxamide (position 7), succinate salt Potential CNS or kinase targets (inferred) Enhanced solubility due to succinate salt; piperidine may improve BBB penetration
4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole () Bromine (position 4), difluoromethyl (position 2), methyl (position 7) Drug design scaffold High lipophilicity and stability due to difluoromethyl and bromine groups
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide dihydrochloride () Methylpyrrolidinyl (position 2), carboxamide (position 7), dihydrochloride salt Undisclosed (likely oncology-related) Hydrochloride salt improves solubility; pyrrolidine may reduce BBB penetration compared to piperidine
Veliparib (ABT-888) () Phenylethanol substituent PARP inhibitor (antineoplastic) Orally bioavailable; targets DNA repair pathways

Functional and Pharmacological Differences

Substituent Impact: The propylpiperidinyl group in the target compound distinguishes it from analogues with pyrrolidine (e.g., (R)-2-(2-Methylpyrrolidin-2-yl)-...), as piperidine’s six-membered ring may confer better metabolic stability and CNS penetration .

Salt Form and Solubility :

  • The succinate salt in the target compound likely offers superior aqueous solubility compared to hydrochloride salts (e.g., (R)-2-(2-Methylpyrrolidin-2-yl)-... dihydrochloride), which is advantageous for formulation .

Therapeutic Potential: While Veliparib is a well-characterized PARP inhibitor, the target compound’s carboxamide group and piperidine substituent align more closely with kinase inhibitors (e.g., imatinib analogs) or 5-HT receptor modulators, though specific target data remains speculative .

准备方法

Core Benzimidazole Synthesis

The benzimidazole scaffold is constructed via cyclization of o-phenylenediamine derivatives. A common approach involves reacting 4-amino-3-nitrobenzoic acid with carbonyl sources under acidic conditions. For ABT-472, the 7-carboxamide group is introduced early to ensure regioselectivity.

Key steps include:

  • Nitration and Reduction : 4-Amino-3-nitrobenzoic acid is reduced to the diamine intermediate using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl .

  • Cyclization : The diamine reacts with a carbonyl equivalent (e.g., triethyl orthoformate) in acetic acid at 80–100°C for 6–12 hours, forming the benzimidazole core .

Carboxamide Functionalization

The 7-carboxamide group is installed via coupling reactions. In the final step of ABT-472 synthesis, the carboxylic acid intermediate reacts with ammonia using EDCl/HOBt as coupling agents:

COOH+NH3EDCl, HOBtCONH2\text{COOH} + \text{NH}3 \xrightarrow{\text{EDCl, HOBt}} \text{CONH}2

Conditions :

  • Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

  • Solvent : Dichloromethane or THF.

  • Reaction Time : 12–24 hours at room temperature .

  • Yield : 80–85% after precipitation .

Succinate Salt Formation

The free base is converted to the succinate salt to enhance solubility and stability. This involves stoichiometric reaction with succinic acid in a polar solvent:

Free Base+C4H6O4Succinate Salt\text{Free Base} + \text{C}4\text{H}6\text{O}_4 \rightarrow \text{Succinate Salt}

Optimized Protocol :

  • Dissolve the free base (1 equiv) in ethanol.

  • Add succinic acid (1.05 equiv) and heat at 50°C for 1 hour.

  • Cool to 0°C, filter, and wash with cold ethanol .

  • Purity : >99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Catalytic and Process Innovations

Recent patents highlight advancements in one-pot syntheses and catalytic systems. For example, CN112552292B demonstrates the use of N-hydroxyphthalimide (NHPI) and TEMPO as co-catalysts for oxidative steps, reducing reaction times by 40%:

Catalyst System Solvent Temperature Time Yield
NHPI/TEMPO/BHTAcetonitrile120°C12 h68%
Cu(OAc)₂·H₂OAcetonitrile/H₂O80°C18 h45%

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H-NMR : Key peaks include δ 7.92 (benzimidazole CH), 3.21 (OCH₃), and 1.65 ppm (piperidine CH₂) .

  • HPLC : Retention time of 8.2 min (Zorbax SB-C18, 250 × 4.6 mm) .

  • Mass Spec : [M+H]⁺ = 404.5 m/z .

Industrial Scalability

Large-scale production (≥1 kg) employs continuous-flow reactors for cyclization and salt formation:

  • Throughput : 500 g/h with >95% purity.

  • Cost Drivers : Catalyst recycling (NHPI recovery ≥90%) and solvent reuse (acetonitrile distillation) .

常见问题

Q. What are the key considerations for synthesizing 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate with high purity?

Synthesis requires rigorous control of reaction conditions to minimize impurities such as desethyl or amide byproducts. A stepwise approach is recommended:

  • Step 1 : Optimize solvent selection (e.g., polar aprotic solvents) and temperature to favor nucleophilic substitution at the piperidine moiety .
  • Step 2 : Employ chromatographic separation (e.g., reverse-phase HPLC) to isolate the succinate salt form, ensuring minimal residual solvents .
  • Step 3 : Validate purity via NMR and LC-MS, with impurity thresholds ≤0.1% as per ICH guidelines .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should follow a factorial design to assess degradation pathways:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (40% vs. 75% RH), and light exposure .
  • Methods : Monitor physical (e.g., crystallinity via XRD) and chemical stability (HPLC for degradation products) over 6–12 months .
  • Key Findings : Preliminary data suggest succinate salt forms are hygroscopic; desiccant-containing vials are critical for long-term storage .

Q. What analytical techniques are most effective for structural elucidation and quantification?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Multinuclear NMR (¹H, ¹³C, 2D-COSY) : Resolve aromatic benzimidazole and piperidine proton signals; DMSO-d₆ enhances solubility for clear spectra .
  • X-ray Crystallography : Resolve stereochemistry and salt formation if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability by analyzing logP and hydrogen-bonding capacity of the piperidine and benzimidazole groups .
  • Docking Studies : Map interactions with target receptors (e.g., kinase enzymes) using AutoDock Vina; validate with in vitro binding assays .
  • ADMET Predictions : Use tools like SwissADME to estimate metabolic stability (CYP450 interactions) and toxicity (AMES test predictions) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-Analysis Framework : Aggregate data from heterogeneous assays (e.g., IC₅₀ values from cell-free vs. cell-based assays) using standardized normalization .
  • Dose-Response Reproducibility : Replicate studies under controlled conditions (e.g., hypoxia vs. normoxia) to identify confounding variables .
  • Mechanistic Follow-Up : Employ siRNA knockdown or CRISPR-Cas9 models to confirm target specificity if off-target effects are suspected .

Q. How can researchers optimize reaction yield and scalability while avoiding byproducts?

  • Design of Experiments (DOE) : Apply a Box-Behnken design to optimize parameters like catalyst loading (e.g., Pd/C), pressure, and reaction time .
  • Continuous Flow Chemistry : Reduce impurity formation via precise temperature/residence time control, particularly for imidazole ring closure steps .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust conditions dynamically .

Methodological Resources

  • Statistical Tools : JMP or Minitab for DOE analysis .
  • Separation Technologies : Membrane filtration for succinate salt purification .
  • Safety Protocols : Adhere to OSHA guidelines for handling reactive intermediates (e.g., nitration agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate
Reactant of Route 2
2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。